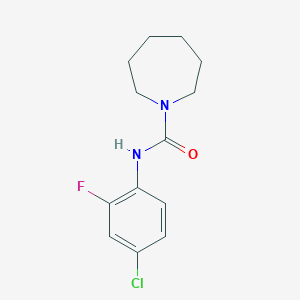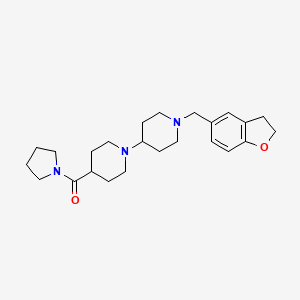![molecular formula C12H12N2O B4688178 3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4688178.png)
3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one, commonly known as CPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPI belongs to the class of indole derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one, as a substituted 3-methyleneindolin-2-one, can be effectively used in the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. These compounds are produced through a catalyst-free, highly diastereoselective cyclopropanation reaction, utilizing ethyl diazoacetate in a mixture of ethanol–acetonitrile. This process highlights the compound's utility in creating complex molecular structures with potential applications in medicinal and organic chemistry (Maurya et al., 2014).
Molecular Complexity and Organic Synthesis
- Another important application is the compound's involvement in reactions such as the 1,4-addition of Ν,N-dialkylphenylacetamides to methylene substituted 1,3-dihydro-3-methylene- 2H-indol-2-ones. This reaction underscores its role in the synthesis of organic molecules with indolin-2-one moiety, which are significant due to their presence in various alkaloids and natural sources. These organic molecules exhibit interesting biological activities, such as nonsteroidal cardiotonics, anesthetics, and antibacterial agents (Cholakova et al., 2005).
Reactions with Nitrones and Nitrile Oxides
- The reactions of unactivated bis(methylene)cyclopropanes with nitrones and nitrile oxides have been studied, showing that 1,1-diaryl-2-isopropropylidene-3-methylenecyclopropanes react with C,N-diarylnitrones to yield various organic compounds. These include 2,2-dimethyl-1,6-diaryl-3-(diarylmethylene)piperidin-4-ones and 5-methyl-1-aryl-1-(arylamino)-4-(diarylmethylene)hex-5-en-3-ones. This research underscores the versatile nature of the compound in facilitating complex organic synthesis, particularly in the construction of heterocyclic rings which are crucial in pharmaceutical chemistry (Stepakov et al., 2012).
properties
IUPAC Name |
3-(cyclopropyliminomethyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-10(7-13-8-5-6-8)9-3-1-2-4-11(9)14-12/h1-4,7-8,14-15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLYDGBVDFKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=CC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4688111.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688119.png)


![4-(4-allyl-5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4688155.png)
![{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4688160.png)
![N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4688163.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4688166.png)
![ethyl 5-(aminocarbonyl)-2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4688171.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4688176.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-naphthylmethyl)-1,3-propanediamine](/img/structure/B4688192.png)
![5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688198.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4688201.png)